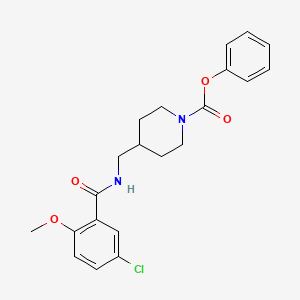![molecular formula C17H18N2O6 B2830404 N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034262-77-4](/img/structure/B2830404.png)
N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is related to 2,3-Dihydrobenzo[b][1,4]dioxin derivatives . These derivatives are known to have various applications in the field of medicine and organic light-emitting devices .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route was found to be suitable for large-scale preparation due to fewer side reactions, simplified synthetic and isolation process, and increased yield with higher purity .科学的研究の応用
Environmental Impacts and Toxicology
Dioxins and furans are notorious for their environmental persistence and toxicological effects. Research indicates that these compounds, due to their recalcitrant nature and ability to bioaccumulate, pose significant health risks and have severe economic impacts. They are considered group 1 human carcinogens by the International Agency for Research on Cancer. Their sources include combustion events, industrial activities, and waste incineration, highlighting the importance of understanding their formation mechanisms, environmental behavior, and detoxification strategies (Kirkok et al., 2020).
Synthetic Applications
In the realm of synthetic chemistry, derivatives similar to the compound have been explored for various applications:
Photonic Biosensor Development : Hydroxy-substituted dioxins and furans have been synthesized and utilized in creating selective DNA aptamers for photonic biosensor applications. These sensors are aimed at monitoring environmental pollutants, indicating a potential application in environmental monitoring and safety (Kalantzi et al., 2021).
Bio-based Materials : Fully bio-based benzoxazine monomers have been developed from guaiacol, furfurylamine, and stearylamine, showcasing the role of furan moieties in enhancing polymer properties. This research contributes to the development of sustainable materials with improved thermal and mechanical properties (Wang et al., 2012).
Nitric Oxide Generation : Furoxans, related to furan compounds, have been studied for their vasodilator action mediated by nitric oxide generation. This research provides insight into their potential therapeutic applications, demonstrating the diverse biological activities that can be harnessed from these structural motifs (Feelisch et al., 1992).
Anticancer and Antiangiogenic Activities : Derivatives of benzo[b]furans have been evaluated for their anticancer and antiangiogenic activities, indicating the potential for developing new therapeutic agents based on this structural framework. These studies highlight the importance of structural modifications to enhance biological activity (Romagnoli et al., 2015).
作用機序
Target of Action
Similar compounds have been associated with theα2-Adrenoceptor subtype C (alpha-2C) . This receptor plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Biochemical Pathways
Compounds targeting α2-adrenoceptors typically influence thenorepinephrine pathway , which plays a significant role in various physiological processes, including sleep regulation, pain perception, and mood .
Pharmacokinetics
The compound’smolecular weight (as indicated in one of the search results ) suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight under 500 g/mol are often well-absorbed.
特性
IUPAC Name |
N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c20-13(11-3-4-14-15(8-11)25-7-6-24-14)10-19-17(22)16(21)18-9-12-2-1-5-23-12/h1-5,8,13,20H,6-7,9-10H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMQZVZWQFULJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2830322.png)
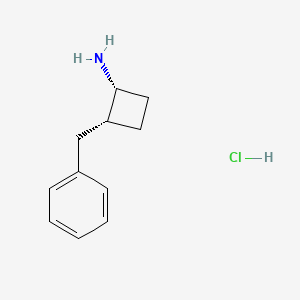
![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one](/img/structure/B2830325.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2830326.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide](/img/structure/B2830329.png)
![1-(4-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2830330.png)
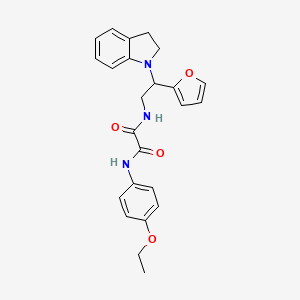
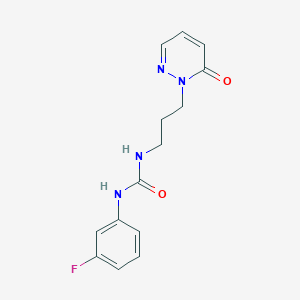
![N-[2-(3-Tert-butylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2830336.png)
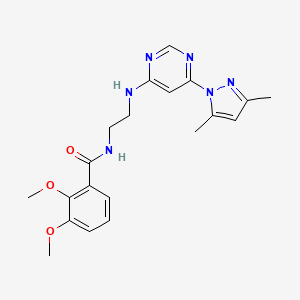
![Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2830338.png)
![10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2830339.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830342.png)
